molecular formula C23H32O4 B15168751 2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] CAS No. 616227-59-9

2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol]

Cat. No.: B15168751
CAS No.: 616227-59-9
M. Wt: 372.5 g/mol
InChI Key: GPXZVOUOZUFEMC-UHFFFAOYSA-N
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Description

2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] is a chemical compound known for its unique structure and properties It is a bisphenol derivative, characterized by the presence of two phenolic groups connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] typically involves the reaction of 4-(2-hydroxyethyl)-6-(propan-2-yl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two phenolic units. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s phenolic structure makes it a potential antioxidant, which can be explored for biological applications.

    Medicine: Its antioxidant properties may have therapeutic potential in preventing oxidative stress-related diseases.

    Industry: It is used in the production of polymers and resins, where it acts as a stabilizer and enhances material properties.

Mechanism of Action

The mechanism by which 2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] exerts its effects is primarily through its phenolic groups. These groups can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. The compound may also interact with various molecular targets and pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(2-hydroxyethyl)phenol]
  • Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]

Uniqueness

Compared to similar compounds, 2,2’-Methylenebis[4-(2-hydroxyethyl)-6-(propan-2-yl)phenol] is unique due to its specific substitution pattern and the presence of hydroxyethyl groups

Properties

CAS No.

616227-59-9

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

4-(2-hydroxyethyl)-2-[[2-hydroxy-5-(2-hydroxyethyl)-3-propan-2-ylphenyl]methyl]-6-propan-2-ylphenol

InChI

InChI=1S/C23H32O4/c1-14(2)20-11-16(5-7-24)9-18(22(20)26)13-19-10-17(6-8-25)12-21(15(3)4)23(19)27/h9-12,14-15,24-27H,5-8,13H2,1-4H3

InChI Key

GPXZVOUOZUFEMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)CCO)C(C)C)O)CCO

Origin of Product

United States

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